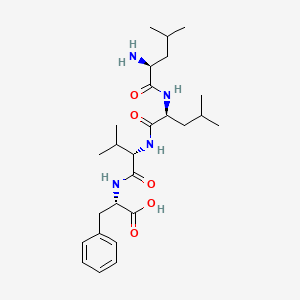

H-Leu-Leu-Val-Phe-OH

CAS No.: 24205-68-3

Cat. No.: VC3807384

Molecular Formula: C26H42N4O5

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24205-68-3 |

|---|---|

| Molecular Formula | C26H42N4O5 |

| Molecular Weight | 490.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 |

| Standard InChI Key | ROYAAVOKOANBIB-CMOCDZPBSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |

| SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Sequence

H-Leu-Leu-Val-Phe-OH is a linear tetrapeptide with the following structural attributes:

-

Sequence: Leu-Leu-Val-Phe (LLVF)

-

Three-letter code: H-Leu-Leu-Val-Phe-OH

-

Empirical formula:

The peptide backbone consists of alternating hydrophobic residues (leucine, valine) and an aromatic phenylalanine terminus, conferring amphipathic properties. This configuration influences its solubility, stability, and interaction with biological membranes .

Table 1: Key physicochemical properties of H-Leu-Leu-Val-Phe-OH

| Property | Value/Description |

|---|---|

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Purity (HPLC) | >95% (98–99% available on request) |

| Storage Conditions | -20°C (lyophilized) |

| TFA Content | 10–45% (removable via TFA service) |

Synthesis and Purification Strategies

Solid-Phase Peptide Synthesis (SPPS)

H-Leu-Leu-Val-Phe-OH is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) chemistry . Key steps include:

-

Resin Activation: A Wang or Rink amide resin is functionalized with the C-terminal phenylalanine.

-

Sequential Coupling: Amino acids are added using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) .

-

Deprotection: Fmoc groups are removed with piperidine, exposing the amine for subsequent coupling.

-

Cleavage: The peptide is released from the resin using trifluoroacetic acid (TFA), yielding a crude product .

Enzymatic Synthesis

Alternative methods employ proteases like chymotrypsin for fragment condensation. For instance, patent US6448031B1 describes coupling peptide fragments (e.g., pGlu-His-Trp-OR and H-Ser-Tyr-X-Leu-Arg-Pro-Y) using chymotrypsin, which recognizes aromatic residues like phenylalanine . This approach minimizes racemization and simplifies purification .

Table 2: Comparison of synthesis methods

| Parameter | SPPS | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–80% | 50–70% |

| Racemization Risk | Low (with optimized coupling) | Negligible |

| Purification Complexity | High (HPLC required) | Moderate (partition chromatography) |

Physicochemical Properties and Stability

Structural Characterization

-

Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 491.3 ([M+H]) .

-

Circular Dichroism (CD): The peptide adopts a random coil conformation in aqueous solutions, with minor β-sheet propensity in hydrophobic environments .

Biological Activity and Research Applications

Cellular Assays and Toxicity

-

TFA Interference: Concentrations as low as 10 nM inhibit glycine receptors (GlyR) and alter proliferation in HEK293 cells .

-

Mitigation Strategies: TFA removal via ion-exchange chromatography or dialysis is recommended prior to cellular studies .

Enzyme Substrate Profiling

The peptide’s phenylalanine terminus makes it a substrate for chymotrypsin-like proteases, which cleave after aromatic residues . This property is exploited in protease activity assays and drug screening .

Comparative Analysis with Related Peptides

H-Val-Phe-OH (Dipeptide)

-

CAS 3918-92-1: A dipeptide with lower molecular weight (264.32 g/mol) and higher water solubility (≥160 mg/mL) .

-

Applications: Used as a metabolite in ChEBI databases and biocompatible polymer research .

H-Leu-Phe-OH (Dipeptide)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume